molecular formula C13H23N2NaO4 B2570448 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate CAS No. 2197052-67-6

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

Cat. No. B2570448
M. Wt: 294.327
InChI Key: SNWQLLFAPGVYSO-UHFFFAOYSA-M
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate, also referred to as SBB, is a chemical compound belonging to the family of piperazine derivatives1. It has a molecular formula of C13H23N2NaO4 and a molecular weight of 294.3271.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.



Molecular Structure Analysis

The molecular structure of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate consists of a piperazine ring, which is a heterocyclic amine, attached to a butanoate group. The piperazine ring is functionalized with a tert-butoxycarbonyl (Boc) group1.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has a molecular weight of 294.3271. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.


Scientific Research Applications

Synthesis and Characterization

  • Practical Asymmetric Synthesis : The compound underwent nucleophilic 1,2-addition with different organometallic reagents to give highly diastereomerically enriched adducts. X-ray crystallography confirmed the mechanisms depending on the organometallic reagent used. This method constitutes an attractive approach for extensive structure-activity studies in the search for novel ligands (Jiang et al., 2005).

Chemical Separation and Analysis

  • Coordination Affinity and Catalytic Activity : An unusual skeletal rearrangement of piperazine into ethylenediamine was observed, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis in oxidation reactions. This showcases the compound's utility in creating highly active catalytic complexes (Astakhov et al., 2020).

Pharmaceutical Applications

  • Anticonvulsant and Antinociceptive Activity : Derivatives of the compound, including piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, were synthesized as potential anticonvulsants. These hybrids, combining chemical fragments of known antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).

Molecular Dynamics and Simulation Studies

  • Phase Behavior and Molecular Dynamics : The addition of biological buffers like HEPES into aqueous solutions of organic solvents showed that organic solvents can be excluded from water to form a new liquid phase. This indicates the compound's potential role in designing new benign separation auxiliary agents (Taha et al., 2013).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a qualified scientist.


properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQLLFAPGVYSO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

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